2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride is a heterocyclic compound that features both pyrrolidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride typically involves the reaction of pyrrolidine with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or imidazole rings .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with similar biological activities.
Imidazole: Shares the imidazole ring but lacks the pyrrolidine moiety.
Pyrrolidin-2-one: Another heterocyclic compound with different functional groups
Uniqueness
2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride is unique due to its combination of pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-6-10(5-1)7-8-3-4-9-7;/h3-4H,1-2,5-6H2,(H,8,9);1H |
InChI Key |
KKTKYUXJSHMXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CN2.Cl |
Origin of Product |
United States |
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